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Abstract

This technical guide provides a detailed overview of the spectroscopic data for the compound
Morpholino(3-nitrophenyl)methanone. The document compiles available experimental data
for Proton Nuclear Magnetic Resonance (*H NMR), Infrared (IR) Spectroscopy, and Gas
Chromatography-Mass Spectrometry (GC-MS). While experimental Carbon-13 Nuclear
Magnetic Resonance (33C NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data are not
readily available in the cited literature, this guide provides predicted values and expected
spectral features based on the known chemical structure. Detailed experimental protocols for
each spectroscopic technique are also presented to aid in the reproduction and verification of
the data. This guide is intended to be a valuable resource for researchers in medicinal
chemistry, organic synthesis, and drug development.

Chemical Structure and Properties
e IUPAC Name: morpholin-4-yl-(3-nitrophenyl)methanone
e Molecular Formula: C11H12N204

¢ Molecular Weight: 236.22 g/mol
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e CAS Number: 26162-90-3

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for
Morpholino(3-nitrophenyl)methanone. All experimental data is sourced from Reddy et al.
unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Data

The proton NMR spectrum was recorded on a 500 MHz instrument using deuterated
chloroform (CDCIs) as the solvent. The chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
8.930 d 1H Aromatic C-H
8.42 dd 1H Aromatic C-H
8.41 dd 1H Aromatic C-H
7.69 dd 1H Aromatic C-H
3.64 t 4H Morpholine -CHz-O-
3.41 t 4H Morpholine -CH2-N-

Table 1: *H NMR spectroscopic data for Morpholino(3-nitrophenyl)methanone.|[1]
2.1.2. 3C NMR Data (Predicted)

Experimental 3C NMR data for Morpholino(3-nitrophenyl)methanone was not found in the
searched literature. The following table provides predicted chemical shifts based on the
analysis of similar structures and standard chemical shift ranges for the functional groups
present. The spectrum is expected to show 7 distinct signals corresponding to the carbon
atoms in the molecule.
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Predicted Chemical Shift (8) ppm

Assignment

~168 Carbonyl (C=0)
~148 Aromatic C-NO2z
~137 Aromatic C-C=0
~130 Aromatic C-H

~127 Aromatic C-H

~124 Aromatic C-H

~122 Aromatic C-H

~67 Morpholine -CH2-O-
~48, ~43 Morpholine -CH2-N-

Table 2: Predicted 13C NMR chemical shifts for Morpholino(3-nitrophenyl)methanone.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a KBr pellet method. The main absorption bands (v) are

reported in reciprocal centimeters (cm—1).

Wavenumber (cm~—2)

Functional Group Assignment

3080 Aromatic C-H stretch

1774 Carbonyl (C=0) stretch

1643 Aromatic C=C stretch

1614 Aromatic C=C stretch

1582 Aromatic C=C stretch

1526 Asymmetric N-O stretch (NO2)
1382 Symmetric N-O stretch (NO2)

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b1296131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: IR spectroscopic data for Morpholino(3-nitrophenyl)methanone.[1]

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
The major fragment ions are reported as mass-to-charge ratios (m/z).

miz Assighment

235 [M-H]~ (Molecular ion peak - 1)
205 [M-NOJ-

189 [M-NO2]~

150 [M-C4aHsNO]-

134 [M-CaHsNO2]~

104 [C7H4O]*

76 [CeHa]*

56 [C3H4O]*

28 [COI*

Table 4: GC-MS data for Morpholino(3-nitrophenyl)methanone.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Experimental UV-Vis data for Morpholino(3-nitrophenyl)methanone was not found. Based on
the presence of the nitrophenyl and benzoyl chromophores, the compound is expected to
exhibit characteristic absorptions in the UV region.

Predicted Amax (nm) Electronic Transition Chromophore
~250-280 m—-T Nitrophenyl group
~300-330 n- T Carbonyl group
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Table 5: Predicted UV-Vis absorption maxima for Morpholino(3-nitrophenyl)methanone.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of Morpholino(3-nitrophenyl)methanone

The compound was synthesized by reacting 3-nitrobenzoyl chloride with morpholine. In a flask
equipped with a magnetic stirrer, 3-nitrobenzoyl chloride (0.1 mol) is dissolved in diethyl ether
at 25 °C. Morpholine (0.22 mol) is then added slowly over 1 hour, maintaining the temperature
between 25-30 °C. The reaction mixture is stirred for an additional hour at 30 °C. The resulting
morpholine hydrochloride salt is removed by filtration. The filtrate is concentrated under
vacuum to yield the crude product, which is then purified by column chromatography.[1]

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The *H NMR spectrum is acquired on a 500 MHz spectrometer.
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second,
and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, operating
at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the
spectrum to singlets for each unique carbon atom. Typical parameters include a 30° pulse
width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the
low natural abundance of 13C, several hundred to several thousand scans are typically
required.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
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and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
The spectrum is typically recorded over the range of 4000-400 cm~1, with a resolution of 4
cm~1, A background spectrum of the empty sample holder is recorded first and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
such as dichloromethane or ethyl acetate.

o GC Separation: A small volume of the solution (typically 1 pL) is injected into the GC system.
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column
(e.g., @ 30 m DB-5 column). The column temperature is programmed to ramp from a low
initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to separate the
components of the mixture.

e MS Detection: As the compound elutes from the GC column, it enters the mass
spectrometer. The molecules are ionized, typically by electron impact (El) at 70 eV. The
resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole) and detected.

UV-Vis Spectroscopy

o Sample Preparation: A stock solution of the compound is prepared in a UV-transparent
solvent, such as ethanol or acetonitrile. A series of dilutions are then made to obtain
concentrations that will give absorbance values within the linear range of the
spectrophotometer (typically 0.1 to 1.0).

» Data Acquisition: The spectrophotometer is first blanked using the pure solvent in a quartz
cuvette. The sample solution is then placed in the cuvette, and the absorbance is measured
over a wavelength range of approximately 200-800 nm. The wavelength of maximum
absorbance (Amax) is recorded.

Visualizations
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Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of Morpholino(3-nitrophenyl)methanone.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Morpholino(3-
nitrophenyl)methanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296131#spectroscopic-data-of-morpholino-3-
nitrophenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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